REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3](F)=[C:4]([I:14])[C:5]([O:11][CH2:12][CH3:13])=[C:6]([C:8](=[O:10])[CH3:9])[CH:7]=1.[C-:16]#[N:17].[K+]>CN(C=O)C.O>[C:8]([C:6]1[CH:7]=[C:2]([Cl:1])[C:3]([C:16]#[N:17])=[C:4]([I:14])[C:5]=1[O:11][CH2:12][CH3:13])(=[O:10])[CH3:9] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=C(C1)C(C)=O)OCC)I)F
|
Name
|
|
Quantity
|
0.29 g
|
Type
|
reactant
|
Smiles
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[C-]#N.[K+]
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (2×75 mL)
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Type
|
WASH
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Details
|
The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a crude orange oil
|
Type
|
DISSOLUTION
|
Details
|
The crude material was dissolved in 1:1 hexane/dichloromethane
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography
|
Type
|
CUSTOM
|
Details
|
EtOAc in hexanes (0%-30% over 30 min)
|
Duration
|
30 min
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(C(=C(C#N)C(=C1)Cl)I)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.79 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |